Methyl 2-amino-4-fluorobenzoate
Overview
Description
Methyl 2-amino-4-fluorobenzoate is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with an amino group at the 2-position and a fluorine atom at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-4-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Conversion to 2-amino-4-fluorobenzoic acid.
Oxidation: Formation of 2-nitro-4-fluorobenzoic acid.
Scientific Research Applications
Methyl 2-amino-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-fluorobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The amino and fluorine substituents can influence its binding affinity and specificity towards these targets. The exact pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Methyl 4-amino-2-fluorobenzoate: Similar structure but with the amino and fluorine groups at different positions.
Methyl 2-amino-5-fluorobenzoate: Another isomer with the fluorine atom at the 5-position.
Methyl 2-amino-3-fluorobenzoate: Fluorine atom at the 3-position.
Uniqueness: Methyl 2-amino-4-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with various reagents and biological targets .
Biological Activity
Methyl 2-amino-4-fluorobenzoate (CAS Number: 2475-81-2) is an organic compound characterized by its unique molecular structure, which includes an amino group at the 2-position and a fluorine atom at the 4-position of the benzoate ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C8H8FNO2
- Molecular Weight : 169.15 g/mol
- Structure : The compound features a methyl ester derived from benzoic acid, with specific substituents that influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of the amino and fluorine substituents can modulate its binding affinity to enzymes and receptors, potentially leading to diverse pharmacological effects. Research indicates that the compound may act through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : The compound could interact with various receptors, altering signal transduction pathways.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism underlying this activity often involves the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 0.008 µg/mL | |
Klebsiella pneumoniae | 0.03 µg/mL | |
Pseudomonas aeruginosa | 0.125 µg/mL |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties, potentially through apoptotic pathways or by inhibiting tumor growth factors. However, detailed investigations are required to elucidate its efficacy and mechanism in cancer models.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers focused on the optimization of compounds similar to this compound revealed significant improvements in antibacterial potency when fluorine was incorporated into the structure. This study highlighted that derivatives with halogen substitutions showed enhanced activity against Gram-negative bacteria compared to non-fluorinated counterparts . -
Pharmacological Profiling :
In a pharmacological profiling study, this compound was evaluated alongside other benzoate derivatives for their ability to inhibit bacterial DNA gyrase. The results indicated that this compound exhibited a competitive inhibition profile, which is crucial for developing novel antibiotics .
Research Applications
This compound has several applications in scientific research:
- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules.
- Drug Development : Ongoing research aims to explore its potential as a pharmaceutical agent, particularly for antimicrobial and anticancer therapies.
- Industrial Use : The compound is utilized in producing dyes and agrochemicals due to its unique chemical properties.
Properties
IUPAC Name |
methyl 2-amino-4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFRSTYHLYPSND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555517 | |
Record name | Methyl 2-amino-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-81-2 | |
Record name | Methyl 2-amino-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-amino-4-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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